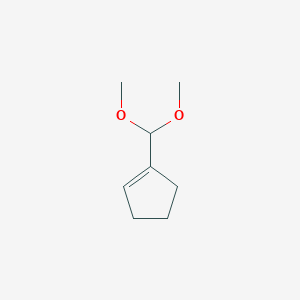
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole is a synthetic organic compound characterized by the presence of a cycloheptyloxy group, a difluoromethyl group, and two nitro groups attached to a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The cycloheptyloxy group can be introduced via nucleophilic substitution reactions, while the nitro groups are often added through nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation protocols has been reported to be effective for the synthesis of difluoromethylated compounds . Such methods are advantageous for large-scale production due to their high atom economy and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethyl group can enhance binding affinity and metabolic stability, while the nitro groups may participate in redox reactions. The cycloheptyloxy group contributes to the compound’s overall lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Cycloheptyloxy)-2-(trifluoromethyl)-4,6-dinitro-1H-benzimidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-(Cycloheptyloxy)-2-(methyl)-4,6-dinitro-1H-benzimidazole: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
7-(Cycloheptyloxy)-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity compared to its trifluoromethyl and methyl analogs .
Propriétés
Numéro CAS |
60285-67-8 |
|---|---|
Formule moléculaire |
C15H16F2N4O5 |
Poids moléculaire |
370.31 g/mol |
Nom IUPAC |
7-cycloheptyloxy-2-(difluoromethyl)-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C15H16F2N4O5/c16-14(17)15-18-11-9(20(22)23)7-10(21(24)25)13(12(11)19-15)26-8-5-3-1-2-4-6-8/h7-8,14H,1-6H2,(H,18,19) |
Clé InChI |
ULKWDXVBSNKGFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OC2=C(C=C(C3=C2NC(=N3)C(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)

![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)


-](/img/structure/B14603592.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)


![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
